molecular formula C10H8N2Se B14268813 Methyl(phenylselanyl)propanedinitrile CAS No. 141439-28-3

Methyl(phenylselanyl)propanedinitrile

Katalognummer: B14268813
CAS-Nummer: 141439-28-3
Molekulargewicht: 235.15 g/mol
InChI-Schlüssel: NYKQOHZANIATFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(phenylselanyl)propanedinitrile is an organic compound that contains selenium, a relatively rare element in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl(phenylselanyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of phenylselanyl chloride with malononitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide at room temperature under an inert atmosphere . This reaction typically proceeds with high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of selenium-containing reagents due to their potential toxicity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(phenylselanyl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of nitrile groups.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl(phenylselanyl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of methyl(phenylselanyl)propanedinitrile involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the nitrile groups can interact with enzymes and proteins, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylselanyl derivatives: Compounds like phenylselanyl chloride and phenylselanyl alcohol share the selenium-containing phenyl group.

    Nitrile-containing compounds: Malononitrile and benzylidenemalononitrile are structurally similar due to the presence of nitrile groups.

Uniqueness

Methyl(phenylselanyl)propanedinitrile is unique due to the combination of the phenylselanyl group and the nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Eigenschaften

CAS-Nummer

141439-28-3

Molekularformel

C10H8N2Se

Molekulargewicht

235.15 g/mol

IUPAC-Name

2-methyl-2-phenylselanylpropanedinitrile

InChI

InChI=1S/C10H8N2Se/c1-10(7-11,8-12)13-9-5-3-2-4-6-9/h2-6H,1H3

InChI-Schlüssel

NYKQOHZANIATFP-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)(C#N)[Se]C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.